molecular formula C15H22N2O2 B2819251 tert-Butyl 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine-1-carboxylate CAS No. 946386-51-2

tert-Butyl 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine-1-carboxylate

Cat. No.: B2819251
CAS No.: 946386-51-2
M. Wt: 262.353
InChI Key: MFOZTPKIELHLCG-UHFFFAOYSA-N
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Description

    Starting Materials: tert-Butyl chloroformate.

    Reaction Conditions: The reaction is conducted under basic conditions, often using a base like triethylamine or pyridine, at room temperature.

    Procedure: The benzodiazocine intermediate is treated with tert-butyl chloroformate to introduce the tert-butyl group, forming the final product.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Optimization of Reaction Conditions: Including temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

    Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine-1-carboxylate typically involves the following steps:

  • Formation of the Benzodiazocine Ring

      Starting Materials: Aniline derivatives and dihaloalkanes.

      Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

      Procedure: The aniline derivative reacts with the dihaloalkane to form the benzodiazocine ring through a nucleophilic substitution reaction.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidation can lead to the formation of carbonyl compounds or carboxylic acids.

  • Reduction

      Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

      Conditions: Usually performed in anhydrous solvents like tetrahydrofuran (THF) or ether.

      Products: Reduction can yield amines or alcohols.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

      Conditions: Conducted under reflux in inert solvents.

      Products: Substitution reactions can introduce various functional groups, such as halides or esters.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

Biology and Medicine

    Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological disorders.

    Biological Probes: Utilized in the study of biological pathways and mechanisms due to its stability and reactivity.

Industry

    Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.

    Agrochemicals: Used in the development of pesticides and herbicides.

Mechanism of Action

The mechanism by which tert-Butyl 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine-1-carboxylate exerts its effects involves:

    Molecular Targets: Interacts with enzymes and receptors in biological systems, modulating their activity.

    Pathways: Influences various biochemical pathways, including those related to neurotransmission and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroquinoline: Another bicyclic compound with similar structural features but differing in the nitrogen atom placement.

    1,2,3,4-Tetrahydroisoquinoline: Shares the benzene ring fused to a nitrogen-containing ring but lacks the tert-butyl group.

Uniqueness

    Stability: The presence of the tert-butyl group enhances the compound’s stability compared to its analogs.

    Lipophilicity: Increased lipophilicity due to the tert-butyl group, improving its ability to cross biological membranes.

    Reactivity: The unique structure allows for specific reactivity patterns, making it a versatile intermediate in synthetic chemistry.

This detailed overview provides a comprehensive understanding of tert-Butyl 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine-1-carboxylate, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 2,3,4,5-tetrahydro-1H-1,6-benzodiazocine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-11-7-6-10-16-12-8-4-5-9-13(12)17/h4-5,8-9,16H,6-7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOZTPKIELHLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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